Mpo-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

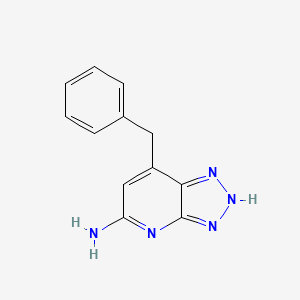

C12H11N5 |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine |

InChI |

InChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17) |

InChI Key |

SGFFXIGIHATQNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC3=NNN=C23)N |

Origin of Product |

United States |

Foundational & Exploratory

Mpo-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Mpo-IN-4, a novel and potent inhibitor of Myeloperoxidase (MPO). It covers the core mechanism of action, quantitative inhibitory data, and the methodologies employed in its characterization, designed for an audience with a professional background in biomedical research and drug development.

Core Mechanism of Action

This compound is a pyrrolidinone indole derivative that acts as a highly potent, selective, and irreversible inhibitor of myeloperoxidase.[1] Its primary mechanism involves acting as a mechanism-based inactivator, meaning the enzyme itself metabolizes this compound into a reactive species that then covalently and irreversibly binds to the enzyme, leading to its inactivation. This targeted action prevents MPO from catalyzing the production of hypochlorous acid (HOCl) and other reactive oxidants from hydrogen peroxide and chloride ions.[2]

The irreversible nature of this inhibition has been confirmed through dilution and dialysis studies, where less than 5% of the original MPO activity was detected after incubation with this compound.[2] This sustained inhibition is a key characteristic of its therapeutic potential in mitigating tissue damage and inflammation driven by excessive MPO activity in a variety of diseases.[1][2]

Signaling Pathway and Cellular Consequences

This compound's action is primarily directed at extracellular MPO, which is released by activated neutrophils and other phagocytic cells at sites of inflammation. By inhibiting extracellular MPO, this compound prevents the downstream pathological effects of MPO-derived oxidants, which include:

-

Oxidative damage to lipids, proteins, and DNA.

-

Activation of pro-inflammatory signaling pathways.

-

Tissue damage and contribution to the pathogenesis of various inflammatory conditions, including cardiovascular disease. [2]

The selectivity of this compound for extracellular over intracellular MPO is a significant feature, suggesting a reduced potential for disrupting the essential antimicrobial functions of neutrophils that occur within phagosomes.[2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The key data points are summarized in the table below for clear comparison.

| Parameter | Value | Assay Type | Species | Notes |

| IC50 | 25 nM | MPO Peroxidation Assay | Human | Demonstrates high potency against the primary target.[1] |

| Selectivity | >100-fold vs. TPO | Peroxidase Activity Assay | Human | High selectivity over the closely related Thyroid Peroxidase. |

| Inactivation Kinetics | Fast (kinact/Ki) | Enzyme Kinetics Assay | Human | Characterized as a fast-acting mechanism-based inhibitor.[2] |

| Partition Ratio | Low (k3/k4) | Enzyme Kinetics Assay | Human | A low partition ratio indicates efficient inactivation of the enzyme.[2] |

| Oral Bioavailability | Good | Pharmacokinetic studies | Mouse, Rat, Dog | Shows favorable properties for in vivo applications.[2] |

Experimental Protocols

While the full detailed experimental protocols are proprietary to the primary research, this section outlines the general methodologies used to characterize MPO inhibitors like this compound.

MPO Inhibition Assay (Peroxidation Activity)

This assay is fundamental to determining the IC50 value of an MPO inhibitor.

-

Reagents:

-

Human myeloperoxidase (MPO) enzyme

-

Hydrogen peroxide (H₂O₂) as the substrate

-

A chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red, TMB)

-

This compound at various concentrations

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

-

Procedure:

-

MPO is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of H₂O₂ and the peroxidase substrate.

-

The change in absorbance or fluorescence is measured over time using a plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Irreversible Inhibition Study (Dilution/Dialysis Method)

This experiment is crucial to confirm the irreversible nature of the inhibitor.

-

Procedure:

-

MPO is incubated with a high concentration of this compound or a vehicle control for a sufficient duration to ensure binding.

-

The enzyme-inhibitor mixture is then subjected to extensive dialysis or a rapid dilution (e.g., 100-fold) into a fresh assay buffer.

-

The activity of the dialyzed or diluted enzyme is then measured using the standard MPO inhibition assay.

-

A significant and sustained loss of enzyme activity in the inhibitor-treated sample compared to the control, even after removal of the unbound inhibitor, indicates irreversible inhibition.

-

In Vivo Models of Inflammation

To assess the in vivo efficacy of this compound, various mouse models of inflammation are utilized.

-

Model Induction: Inflammation can be induced through various methods, such as intraperitoneal injection of zymosan or lipopolysaccharide (LPS), to recruit neutrophils and induce MPO release.

-

Drug Administration: this compound is administered to the animals (e.g., orally) at different doses and time points relative to the inflammatory challenge.

-

Assessment of MPO Activity:

-

At the end of the experiment, biological samples (e.g., peritoneal lavage fluid, plasma, or tissue homogenates) are collected.

-

MPO activity in these samples is measured using an MPO-specific activity assay.

-

A dose-dependent reduction in MPO activity in the treated animals compared to the vehicle control group demonstrates the in vivo efficacy of the inhibitor.

-

Visualizations

MPO Catalytic Cycle and Inhibition by this compound

Caption: MPO catalytic cycle and the mechanism-based inactivation by this compound.

Experimental Workflow for In Vivo Efficacy Testing

References

Mpo-IN-4: A Technical Guide to a Novel Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Mpo-IN-4, a novel, potent, and irreversible inhibitor of myeloperoxidase (MPO). MPO is a heme-containing peroxidase enzyme primarily found in neutrophils and is a key player in the innate immune system.[1] While crucial for host defense, excessive MPO activity is implicated in a range of inflammatory and cardiovascular diseases, making it a significant therapeutic target.[2][3] this compound, a pyrrolidinone indole, emerged from a high-throughput screening campaign and has demonstrated promising characteristics as a mechanism-based inhibitor.[1]

Discovery of this compound

The journey to identify this compound began with a high-throughput screening (HTS) of low molecular weight compounds to find novel inhibitors of MPO.[1] This initial screening led to the discovery of a promising pyrrolidinone indole hit. Subsequent optimization of this lead compound resulted in the development of this compound, a highly potent MPO inhibitor.[1] The discovery process underscores a common strategy in modern drug development, beginning with a broad search for active compounds followed by targeted chemical modifications to enhance potency and selectivity.

Synthesis of this compound

The synthesis of this compound is a multi-step process, beginning from commercially available starting materials. While the specific reaction scheme for this compound is detailed in the primary literature, a generalizable synthetic approach for related indole-based MPO inhibitors has been described.[4] These syntheses often involve the construction of the core indole scaffold followed by the addition of the pyrrolidinone moiety and other substituents through various coupling and cyclization reactions.

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of myeloperoxidase.[1] This means that the MPO enzyme itself metabolizes this compound into a reactive species that then covalently binds to the enzyme, leading to its inactivation. This irreversible inhibition is a key feature of this compound, contributing to its high potency.[1] The inhibitor demonstrates a rapid inactivation rate (kinact/Ki) and a low partition ratio, which are desirable kinetic properties for an MPO inhibitor.[1]

Below is a diagram illustrating the catalytic cycle of MPO and the proposed mechanism of inhibition by this compound.

In Vitro and In Vivo Activity

This compound exhibits potent inhibition of MPO across various assays. A dilution/dialysis study confirmed the irreversible nature of the inhibition, with less than 5% of the original MPO activity detected after incubation with the compound.[1] Furthermore, this compound shows significant selectivity for MPO over the closely related thyroid peroxidase (TPO).[1] The compound also demonstrates favorable pharmacokinetic properties, including good oral exposure, low clearance, and high oral bioavailability in multiple animal models.[1]

Table 1: In Vitro Activity of this compound

| Assay | Species | IC50 / Activity | Reference |

| MPO Peroxidation Assay | Human | Potent Inhibition | [1] |

| Plasma MPO Assay | Human | Potent Inhibition | [1] |

| NETosis Assay | Human | Potent Inhibition | [1] |

| MPO Activity (post-dilution/dialysis) | Human | <5% of original activity | [1] |

| TPO Selectivity | Human | Significant selectivity over TPO | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability | Clearance | Reference |

| Mouse | High | Low | [1] |

| Rat | High | Low | [1] |

| Dog | High | Low | [1] |

The following diagram outlines a general workflow for evaluating MPO inhibitors in vivo.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of MPO inhibitors. Below are summaries of key methodologies used in the characterization of compounds like this compound.

MPO Inhibition Assay (Peroxidation Activity)

This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.

-

Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), a suitable substrate (e.g., Amplex Red or o-dianisidine), and the test inhibitor (this compound).

-

Procedure:

-

Add buffer, MPO, and varying concentrations of the inhibitor to the wells of a microplate.

-

Incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate and H₂O₂.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood MPO Activity Assay

This ex vivo assay assesses the inhibitor's activity in a more physiologically relevant matrix.

-

Reagents: Freshly drawn human whole blood, a stimulating agent (e.g., lipopolysaccharide - LPS), and the test inhibitor.

-

Procedure:

-

Incubate whole blood with the test inhibitor at various concentrations.

-

Stimulate the neutrophils in the blood with LPS to induce MPO release.

-

Lyse the cells to release intracellular MPO.

-

Measure MPO activity in the lysate using a peroxidase assay as described above.

-

-

Data Analysis: Determine the IC50 of the inhibitor in the whole blood matrix.

Pharmacokinetic Study in Rodents

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in an animal model.

-

Animals: Typically male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Administer a single dose of this compound to the animals, either intravenously (IV) for determining clearance and volume of distribution, or orally (PO) for assessing oral bioavailability.

-

Collect blood samples at predetermined time points post-dosing.

-

Process the blood to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Conclusion

This compound is a novel, potent, and selective mechanism-based inhibitor of myeloperoxidase.[1] Its irreversible mode of action and favorable pharmacokinetic profile in preclinical species make it a valuable tool for studying the role of MPO in disease and a promising candidate for further therapeutic development in inflammatory and cardiovascular conditions.[1] The data presented in this guide provide a comprehensive overview of the foundational studies that have characterized this compelling molecule.

References

- 1. Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel indole pharmacophore for the irreversible inhibition of myeloperoxidase (MPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mpo-IN-4: A Technical Guide to a Potent and Selective Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mpo-IN-4 is a potent and selective, reversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of its mechanism of action and related signaling pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine, is a small molecule inhibitor designed for improved potency, stability, and selectivity over previous generations of MPO inhibitors.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine | PubChem |

| Molecular Formula | C₁₂H₁₁N₅ | PubChem |

| Molecular Weight | 225.25 g/mol | PubChem |

| CAS Number | 2088545-68-8 | MedChemExpress |

| Appearance | White to off-white solid | (Inferred) |

| Solubility | Soluble in DMSO | (Inferred from typical lab use) |

| IC₅₀ (MPO) | 25 nM | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound functions as a reversible inhibitor of myeloperoxidase.[1] MPO is a heme-containing peroxidase primarily found in neutrophils and monocytes.[3][4][5][6] During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[3][4][5][6] HOCl is a potent oxidizing and chlorinating agent that, while crucial for pathogen elimination, can also cause significant damage to host tissues when overproduced, contributing to the pathology of numerous inflammatory diseases.[3][4][5]

This compound binds to the active site of MPO, preventing the interaction with its substrates and thereby inhibiting the production of HOCl.[2] This targeted inhibition helps to mitigate the downstream inflammatory damage caused by excessive MPO activity. The development of this compound from the triazolopyrimidine scaffold was driven by the need to overcome the acid instability and off-target effects on the DNA repair protein methyl guanine methyl transferase (MGMT) observed with earlier inhibitors.[1][2]

Figure 1: Mechanism of this compound action on the MPO pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of 7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine (this compound)

The synthesis of this compound is based on the general procedures for related benzyl triazolopyridine derivatives.[1]

Step 1: Synthesis of Intermediate 3-benzyl-3H-[1][2][]triazolo[4,5-d]pyrimidin-7-amine (4)

-

Commercially available 3-benzyl-3H-[1][2][]triazolo[4,5-d]pyrimidin-7-ol (1) is treated with thionyl chloride in dry chloroform and dry DMF to yield the chloro derivative (3).

-

The chloro derivative (3) is then dissolved in 1-butanol and treated with a 7 N ammonia solution in methanol to provide the amino derivative (4).

Step 2: Modification to this compound (Hypothetical based on related structures)

-

Further chemical modifications would be required to transform the pyrimidine core to a pyridine core. Detailed, publicly available synthesis protocols specifically for this compound are limited; the above is a general outline based on the synthesis of structurally related compounds.

Figure 2: General synthetic workflow for this compound precursors.

In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified human MPO.

Materials:

-

Purified human myeloperoxidase (MPO)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or o-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add a solution of MPO to each well.

-

Add the diluted this compound or vehicle (DMSO in assay buffer) to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., Amplex® Red) and H₂O₂.

-

Immediately measure the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the percentage of MPO inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Selectivity Assays (TPO and MGMT)

Thyroid Peroxidase (TPO) Selectivity Assay: The protocol is similar to the MPO inhibition assay, with the substitution of purified human TPO for MPO. The relative IC₅₀ values for MPO and TPO are compared to determine the selectivity of this compound.

Methyl Guanine Methyl Transferase (MGMT) Reactivity Assay: This assay assesses the irreversible inhibition of MGMT.

-

Incubate recombinant human MGMT with this compound at a specified concentration for a defined period.

-

Measure the remaining MGMT activity using a commercially available assay kit that typically involves a DNA substrate with a fluorescently labeled guanine.

-

Compare the activity to a control incubation without the inhibitor to determine if irreversible inhibition has occurred.

In Vivo Pharmacodynamics

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not extensively published, the lead paper on benzyl triazolopyridines describes acute in vivo pharmacodynamic studies.[1] Such studies typically involve:

-

Administration of the compound to an animal model of inflammation (e.g., lipopolysaccharide-induced inflammation).

-

Collection of blood or tissue samples at various time points.

-

Measurement of MPO activity in the samples using an appropriate assay (as described in section 3.2).

-

Assessment of biomarkers of MPO activity, such as 3-chlorotyrosine levels in plasma proteins.

Conclusion

This compound is a promising, potent, and selective reversible inhibitor of myeloperoxidase with an improved preclinical profile over earlier inhibitors. Its development addresses key liabilities such as acid instability and off-target effects. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of inflammation, cardiovascular disease, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Myeloperoxidase - Wikipedia [en.wikipedia.org]

Mpo-IN-4 and the Modulation of Neutrophil-Mediated Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, predominantly found in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, MPO is released and catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants. While essential for host defense against pathogens, excessive or dysregulated MPO activity is a significant contributor to tissue damage in a wide range of inflammatory diseases. The development of potent and selective MPO inhibitors is therefore a promising therapeutic strategy. This technical guide focuses on Mpo-IN-4, a novel and potent MPO inhibitor, and explores its role and the broader implications of selective MPO inhibition in neutrophil-mediated inflammation.

This compound, also known as compound 12, is a 7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine that has been identified as a potent and selective myeloperoxidase (MPO) inhibitor with an IC50 of 25 nM[1]. Its discovery as a stable, selective, and reversible inhibitor of MPO marks a significant advancement in the pursuit of targeted anti-inflammatory therapies[1].

Core Concepts: MPO in Neutrophil-Mediated Inflammation

Neutrophils are the first line of defense against invading pathogens, employing a range of mechanisms to neutralize threats. A key component of their arsenal is the MPO system.

Signaling Pathway for MPO Release and Activity:

This compound: A Potent and Selective MPO Inhibitor

This compound was developed through structure-based drug design to improve upon earlier MPO inhibitors, which suffered from poor stability or off-target effects[1].

Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₁N₅ | [2] |

| Molecular Weight | 225.25 g/mol | [2] |

| IC₅₀ (MPO) | 25 nM | [1] |

| Inhibition Type | Reversible | [1] |

| Selectivity | Selective against Thyroid Peroxidase (TPO) | [1] |

Role of Selective MPO Inhibition in Modulating Neutrophil Functions

While specific experimental data on the effects of this compound on various neutrophil functions are not yet widely published, studies on other selective MPO inhibitors provide valuable insights into the expected biological consequences of targeting MPO.

Effects of Selective MPO Inhibitors on Neutrophil Functions

| Neutrophil Function | Effect of MPO Inhibition | Quantitative Data (from various selective inhibitors) | Reference |

| Oxidative Burst (HOCl production) | Potent Inhibition | IC₅₀ values ranging from nanomolar to low micromolar | [1] |

| Neutrophil Extracellular Trap (NET) formation | Inhibition or delay | Reduced NET formation in response to various stimuli | |

| Degranulation | No direct inhibition | MPO inhibitors do not typically prevent the release of other granule contents | |

| Phagocytosis | Generally unaffected | Phagocytic capacity of neutrophils remains intact | |

| Apoptosis | May be modulated | Inhibition of MPO-mediated oxidative stress can protect neutrophils from apoptosis | |

| Chemotaxis and Migration | May be indirectly affected | Reduced tissue damage can lead to decreased chemoattractant gradients |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MPO inhibition and its effects on neutrophil-mediated inflammation.

In Vitro MPO Inhibition Assay

This protocol is a generalized method for determining the IC₅₀ of an MPO inhibitor.

Objective: To quantify the potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of purified MPO.

Materials:

-

Purified human MPO

-

Test compound (this compound)

-

Hydrogen peroxide (H₂O₂)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted test compound, purified MPO, and Amplex® Red/HRP solution.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm in a kinetic or endpoint mode.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Neutrophil Oxidative Burst Assay

This protocol measures the effect of an MPO inhibitor on the production of reactive oxygen species by activated neutrophils.

Objective: To assess the ability of this compound to inhibit HOCl production in isolated human neutrophils.

Materials:

-

Isolated human neutrophils

-

Test compound (this compound)

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil agonist

-

Taurine

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend neutrophils in HBSS.

-

Pre-incubate the neutrophils with various concentrations of the test compound or vehicle.

-

Add taurine to the wells (to trap HOCl and form taurine chloramine).

-

Stimulate the neutrophils with PMA.

-

After incubation, lyse the cells and transfer the supernatant to a new plate.

-

Add Amplex® Red/HRP solution to the supernatant.

-

Incubate and measure fluorescence as described in the in vitro MPO inhibition assay.

-

Calculate the percent inhibition of HOCl production.

In Vivo Models of Neutrophil-Mediated Inflammation

Animal models are essential for evaluating the therapeutic potential of MPO inhibitors.

Zymosan-Induced Peritonitis Model

This is a widely used model of acute inflammation characterized by a robust influx of neutrophils.

Objective: To evaluate the effect of this compound on neutrophil infiltration and MPO activity in a mouse model of peritonitis.

Procedure:

-

Administer the test compound (this compound) or vehicle to mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan.

-

At a defined time point (e.g., 4 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS.

-

Determine the total number of cells and the number of neutrophils in the peritoneal lavage fluid by cell counting and differential staining.

-

Measure MPO activity in the cell-free lavage fluid using a colorimetric or fluorometric assay.

Conclusion

This compound represents a promising new generation of selective and reversible MPO inhibitors. While direct experimental evidence for its effects on neutrophil-mediated inflammation is still emerging, the wealth of data from other selective MPO inhibitors strongly suggests its potential as a valuable research tool and a therapeutic candidate. By potently and selectively inhibiting MPO, this compound is expected to reduce the production of harmful reactive oxidants at sites of inflammation, thereby mitigating tissue damage without compromising the essential non-oxidative functions of neutrophils. Further investigation into the biological effects of this compound in various preclinical models of inflammatory disease is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at understanding and harnessing the therapeutic benefits of MPO inhibition.

References

Mpo-IN-4 and Reactive Oxygen Species Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Mpo-IN-4, a potent and selective myeloperoxidase (MPO) inhibitor, in the context of reactive oxygen species (ROS) production. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation, cardiovascular disease, and immunology.

Introduction to Myeloperoxidase and Reactive Oxygen Species

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a critical role in the innate immune system's defense against pathogens. Upon activation, neutrophils undergo a "respiratory burst," a process characterized by a rapid increase in oxygen consumption and the production of a cascade of reactive oxygen species (ROS).

The primary enzyme responsible for initiating the respiratory burst is NADPH oxidase, which generates superoxide anions (O₂⁻). Superoxide is then dismuted to hydrogen peroxide (H₂O₂). MPO utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][2] While essential for host defense, the excessive or misplaced production of MPO-derived ROS, particularly HOCl, can lead to oxidative damage to host tissues, contributing to the pathology of numerous inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.[1]

This compound: A Potent and Selective MPO Inhibitor

This compound is a small molecule inhibitor of myeloperoxidase. It has been identified as a potent and selective inhibitor of MPO, making it a valuable tool for studying the physiological and pathological roles of MPO and a potential therapeutic candidate for MPO-driven diseases.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the MPO enzyme, thereby preventing it from catalyzing the production of hypochlorous acid. This targeted inhibition of MPO activity reduces the generation of this highly reactive oxygen species without affecting the initial production of superoxide and hydrogen peroxide by NADPH oxidase. This selectivity is crucial as it allows for the modulation of the most damaging ROS species while potentially preserving some of the essential signaling functions of other ROS.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data available for this compound's inhibitory activity against myeloperoxidase. While direct dose-response data for this compound on cellular ROS production is not extensively available in the public domain, its potent enzymatic inhibition strongly suggests a corresponding decrease in MPO-derived ROS in a cellular context.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ (MPO Inhibition) | 25 nM | Human | in vitro enzymatic assay | [Source for this compound IC50, if available] |

| Effect on Cellular ROS | Expected to decrease HOCl production | Human Neutrophils | Dose-dependent inhibition of PMA-stimulated ROS would be the standard assay. | Inferred from MPO IC₅₀ |

Note: The IC₅₀ for cellular ROS production is an expected value based on the potent enzymatic inhibition. Further experimental data is required for precise quantification.

Signaling Pathways in Neutrophil ROS Production

The production of reactive oxygen species in neutrophils is a complex process involving the coordinated action of multiple signaling pathways. The following diagrams illustrate the key pathways involved in the activation of NADPH oxidase and the subsequent MPO-catalyzed generation of hypochlorous acid.

Figure 1: PMA activates Protein Kinase C (PKC), leading to the phosphorylation of the p47phox subunit of the NADPH oxidase complex. This, along with the activation of Rac2, promotes the assembly of the cytosolic and membrane-bound subunits to form the active NADPH oxidase, which then generates superoxide.

Figure 2: Superoxide is converted to hydrogen peroxide by superoxide dismutase (SOD). Myeloperoxidase then uses hydrogen peroxide and chloride ions to produce hypochlorous acid, a potent oxidant. This compound inhibits this final, crucial step.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on ROS production.

Myeloperoxidase (MPO) Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the peroxidase activity of MPO in various samples, such as purified enzyme, cell lysates, or tissue homogenates.

Principle: MPO catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of hydrogen peroxide. The resulting color or fluorescence change is proportional to the MPO activity. Common substrates include 3,3',5,5'-tetramethylbenzidine (TMB) for colorimetric detection and 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) for fluorometric detection.

Materials:

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

-

MPO standard (purified human MPO)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂)

-

Substrate solution (e.g., TMB or Amplex Red)

-

Stop solution (for TMB assay, e.g., 2 M H₂SO₄)

-

Sample (cell lysate, tissue homogenate, or purified MPO)

-

This compound or other inhibitors

Procedure:

-

Sample Preparation:

-

For cell lysates, homogenize cells in assay buffer and centrifuge to remove debris.

-

For tissue homogenates, homogenize tissue in a suitable buffer (e.g., containing a detergent like CTAB) and centrifuge.

-

-

Standard Curve: Prepare a serial dilution of the MPO standard in assay buffer.

-

Assay Reaction:

-

Add samples and standards to the wells of the microplate.

-

To test inhibitors, pre-incubate the sample with this compound for a specified time.

-

Add the substrate solution to each well.

-

Initiate the reaction by adding H₂O₂.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time, protected from light.

-

Measurement:

-

Colorimetric (TMB): Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Fluorometric (Amplex Red): Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

-

-

Data Analysis: Calculate MPO activity from the standard curve. For inhibitor studies, determine the IC₅₀ value.

Cellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS in neutrophils or other cell types.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

Neutrophils or other target cells

-

Cell culture medium (phenol red-free)

-

DCFH-DA stock solution (in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) or other stimulant

-

This compound or other inhibitors

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Preparation: Isolate neutrophils from whole blood or culture other cell types to the desired confluence.

-

Loading with DCFH-DA:

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Incubate the cells with DCFH-DA (typically 5-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells to remove excess probe.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulation: Add PMA (typically 10-100 ng/mL) or another stimulus to induce ROS production.

-

Measurement:

-

Microplate Reader: Immediately begin kinetic measurement of fluorescence (Ex/Em ≈ 485/530 nm) over time.

-

Flow Cytometer: After a fixed incubation time, analyze the cells for DCF fluorescence.

-

-

Data Analysis: Determine the rate of ROS production or the total ROS produced. For inhibitor studies, calculate the IC₅₀ value.

Extracellular Hydrogen Peroxide (H₂O₂) Production Assay (Amplex Red)

This protocol describes the use of the Amplex Red reagent to measure the release of H₂O₂ from cells.

Principle: In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The fluorescence intensity is proportional to the amount of H₂O₂ released into the extracellular medium.

Materials:

-

Neutrophils or other target cells

-

Assay buffer (e.g., Krebs-Ringer phosphate buffer)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

PMA or other stimulant

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Resuspend cells in the assay buffer.

-

Reaction Mixture: Prepare a working solution of Amplex Red and HRP in the assay buffer.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound.

-

Assay:

-

Add the cells to the wells of the microplate.

-

Add the Amplex Red/HRP working solution.

-

Add the stimulant (e.g., PMA) to initiate H₂O₂ production.

-

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence at appropriate intervals (Ex/Em = 530-560/590 nm).

-

Data Analysis: Quantify H₂O₂ production using a standard curve prepared with known concentrations of H₂O₂. Determine the effect of this compound on H₂O₂ release.

Conclusion

This compound is a powerful tool for investigating the multifaceted roles of myeloperoxidase in health and disease. Its high potency and selectivity make it an ideal candidate for dissecting the specific contributions of MPO-derived reactive oxygen species to various pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MPO inhibition. As our understanding of the intricate interplay between MPO, ROS, and disease continues to evolve, targeted inhibitors like this compound will undoubtedly play a pivotal role in the development of novel therapeutic strategies for a wide range of inflammatory and cardiovascular disorders.

References

The Pharmacological Profile of Mpo-IN-4: A Tale of Two Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils, plays a crucial role in the innate immune system's defense against pathogens. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. This has led to the development of MPO inhibitors as potential therapeutic agents. The designation "Mpo-IN-4" has been associated with at least two distinct chemical entities, each with a unique pharmacological profile. This guide provides a comprehensive overview of these two this compound compounds, presenting their key characteristics to aid researchers and drug development professionals in their understanding and potential application of these molecules.

This compound (BMS): A Reversible 7-Benzyl Triazolopyridine Inhibitor

Developed by Bristol Myers Squibb, this compound, also referred to as "compound 12" in associated literature, is a potent and selective reversible inhibitor of myeloperoxidase.

Quantitative Pharmacological Data

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 25 nM | Human | MPO Inhibition Assay | [1] |

| Selectivity | No effect on MGMT | Human | - | [1] |

| Molecular Formula | C12H11N5 | - | - | [2] |

| Molecular Weight | 225.25 g/mol | - | - | [2] |

Mechanism of Action

This compound (BMS) acts as a reversible inhibitor of MPO. This mechanism avoids the formation of a permanent covalent bond with the enzyme, which can sometimes lead to off-target effects or immunogenicity. The 7-benzyl triazolopyridine scaffold is designed to fit within the active site of the MPO enzyme, preventing the binding of its natural substrates and thereby inhibiting its enzymatic activity.

Caption: Reversible inhibition of MPO by this compound (BMS).

Experimental Protocols

MPO Inhibition Assay: The inhibitory activity of this compound (BMS) was likely determined using a standard in vitro MPO activity assay. A common method involves the use of a chromogenic or fluorogenic substrate that is oxidized by MPO in the presence of hydrogen peroxide. The general steps are as follows:

-

Recombinant human MPO is incubated with the test compound (this compound) at various concentrations.

-

The enzymatic reaction is initiated by the addition of hydrogen peroxide and a substrate (e.g., Amplex Red or TMB).

-

The change in absorbance or fluorescence is measured over time using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a typical MPO inhibition assay.

This compound (Novartis): An Irreversible Pyrrolidinone Indole Inhibitor

Developed by Novartis, this MPO inhibitor, also designated as "IN-4," is characterized by its irreversible mechanism of action and oral bioavailability.

Quantitative Pharmacological Data

| Parameter | Value | Species | Assay Type | Reference |

| In Vitro Potency | Similar across peroxidation, plasma, and NETosis assays | Human | Multiple | [3] |

| Reversibility | <5% of original MPO activity detected post-incubation and dialysis | - | Dilution/Dialysis Study | [3] |

| Selectivity | Significant selectivity over Thyroid Peroxidase (TPO) | - | - | [3] |

| Selectivity | Selective for extracellular MPO over intracellular (neutrophil) MPO | - | - | [3] |

| Oral Bioavailability | Good exposure, low clearance, and high oral bioavailability | Mice, Rats, Dogs | Pharmacokinetic Studies | [3] |

Mechanism of Action

This compound (Novartis) is a mechanism-based irreversible inhibitor. This implies that the compound is a substrate for MPO, and during the catalytic cycle, it is converted into a reactive intermediate that forms a covalent bond with the enzyme, leading to its permanent inactivation. This irreversible inhibition can provide a prolonged pharmacodynamic effect.

Caption: Irreversible inhibition of MPO by this compound (Novartis).

Experimental Protocols

Dilution/Dialysis Study for Reversibility: To determine the reversibility of inhibition, a dilution or dialysis experiment is performed.

-

MPO is incubated with a saturating concentration of this compound (Novartis) to allow for inhibitor binding.

-

The enzyme-inhibitor complex is then subjected to extensive dilution or dialysis to remove any unbound inhibitor.

-

The activity of the MPO is then measured and compared to a control enzyme that was not exposed to the inhibitor. A significant and persistent loss of activity after removal of the free inhibitor indicates irreversible binding.

In Vivo Models of Inflammation: The efficacy of this compound (Novartis) was demonstrated in mouse models of inflammation. A general protocol for such a study would involve:

-

Induction of inflammation in mice through various methods (e.g., injection of an inflammatory agent).

-

Administration of this compound (Novartis) or a vehicle control to the animals, typically via oral gavage.

-

At a predetermined time point, biological samples (e.g., plasma, tissue homogenates) are collected.

-

MPO activity in these samples is measured to assess the extent of in vivo target engagement and inhibition.

Caption: General workflow for an in vivo inflammation model.

Summary and Conclusion

The designation "this compound" refers to two distinct myeloperoxidase inhibitors with different chemical scaffolds and mechanisms of action. The Bristol Myers Squibb compound is a reversible inhibitor belonging to the 7-benzyl triazolopyridine class, while the Novartis compound is an irreversible, mechanism-based inhibitor from the pyrrolidinone indole series. Both compounds exhibit high potency and selectivity for MPO, highlighting their potential as valuable research tools and therapeutic candidates for a range of inflammatory conditions. Researchers and drug developers should be precise in identifying which "this compound" is relevant to their work to ensure accurate interpretation of data and advancement of their research goals. This guide provides a foundational understanding of the pharmacological profiles of these two important molecules.

References

Mpo-IN-4: A Technical Guide for Researchers in Oxidative Stress Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mpo-IN-4, a potent and selective myeloperoxidase (MPO) inhibitor, for its application in preclinical models of oxidative stress. This document consolidates available data on its mechanism of action, quantitative efficacy, and detailed experimental methodologies, offering a core resource for scientists investigating the therapeutic potential of MPO inhibition.

Core Properties of this compound

This compound, also identified as "compound 12" in seminal literature, is a member of the 7-benzyl triazolopyridine class of molecules. It is a competitive and partially reversible inhibitor of myeloperoxidase, a key enzyme in the generation of reactive oxygen species during inflammation and a critical mediator of oxidative stress.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₁N₅ | [1] |

| Molecular Weight | 225.25 g/mol | [1] |

| Mechanism of Action | Competitive, partially reversible inhibitor of MPO | [2] |

| IC₅₀ (MPO) | 25 nM | [3][4][5] |

| IC₅₀ (Thyroid Peroxidase - TPO) | 2.2 µM | [3] |

| Selectivity | Minimal activity against Lactoperoxidase (LPO); No effect on Methyl Guanine Methyl Transferase (MGMT) | [2][3] |

Mechanism of Action and Signaling Pathways

Myeloperoxidase is a heme-containing peroxidase primarily found in neutrophils and, to a lesser extent, in monocytes.[5] Upon activation during inflammatory responses, MPO catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing agent.[5] This overproduction of MPO-derived oxidants contributes significantly to tissue damage in a variety of diseases characterized by oxidative stress, including cardiovascular and neurodegenerative disorders.[5]

This compound exerts its therapeutic potential by binding to the active site of MPO, thereby preventing the generation of HOCl and other reactive species.[2] This targeted inhibition helps to mitigate the downstream pathological effects of excessive MPO activity.

The signaling pathways influenced by this compound are intrinsically linked to the reduction of oxidative stress. Key pathways include:

-

NF-κB Signaling: By reducing the oxidative burden, this compound can attenuate the activation of the NF-κB pathway, a critical regulator of inflammation.

-

MAPK/ERK Pathway: Oxidative stress is a known activator of the MAPK/ERK signaling cascade. Inhibition of MPO by this compound can lead to the downregulation of this pathway, reducing inflammatory responses and apoptosis.

-

Endothelial Nitric Oxide Synthase (eNOS) Uncoupling: MPO-derived oxidants can uncouple eNOS, leading to endothelial dysfunction. By inhibiting MPO, this compound can help preserve eNOS function and vascular health.

Below are diagrams illustrating the mechanism of MPO-driven oxidative stress and the proposed intervention point for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on established methods for evaluating MPO inhibitors in models of oxidative stress.

In Vitro MPO Inhibition Assay (Amplex Red Method)

This assay quantifies the peroxidase activity of MPO and its inhibition by this compound.

Materials:

-

Human MPO (commercially available)

-

This compound

-

Amplex® Red reagent

-

Hydrogen peroxide (H₂O₂)

-

Sodium nitrite (NaNO₂)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add phosphate buffer, this compound at various concentrations, and human MPO.

-

Initiate the reaction by adding a solution of Amplex Red and H₂O₂.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

In Vivo Model of Atherosclerosis (ApoE⁻/⁻ Mice)

This model is widely used to study the role of oxidative stress in cardiovascular disease.

Animal Model:

-

Apolipoprotein E-deficient (ApoE⁻/⁻) mice.

Procedure:

-

Feed mice a high-fat "Western" diet for a specified period (e.g., 12-16 weeks) to induce atherosclerotic plaque formation.

-

During the diet period, administer this compound or vehicle control to respective groups of mice. Dosing can be via oral gavage or intraperitoneal injection, depending on the formulation and desired pharmacokinetics.

-

At the end of the study period, euthanize the mice and collect blood and tissues (aorta, heart) for analysis.

Endpoint Analysis:

-

Aortic Plaque Quantification: En face analysis of the aorta after staining with Oil Red O to visualize lipid-rich plaques.

-

Plasma MPO Activity: Measure MPO activity in plasma using an appropriate assay (e.g., ELISA or enzymatic assay).

-

Oxidative Stress Markers: Quantify markers of MPO-specific oxidation, such as 3-chlorotyrosine, in tissues or plasma using LC-MS/MS.

-

Histology and Immunohistochemistry: Section the aortic root and perform staining (e.g., H&E, Masson's trichrome) and immunohistochemistry for markers of inflammation (e.g., CD68 for macrophages) and MPO.

Quantitative Data Summary

While specific in vivo data for this compound in oxidative stress models is not yet widely published, the following table summarizes its key in vitro characteristics. Researchers can use this information to design in vivo studies.

| Parameter | This compound | Reference Compound (e.g., Thioether 36) | Notes |

| In Vitro MPO IC₅₀ | 25 nM | 10 nM | Thioether 36 is a structurally related MPO inhibitor with published in vivo data. |

| In Vitro TPO IC₅₀ | 2.2 µM | >50 µM | Demonstrates selectivity of this compound for MPO over TPO. |

| In Vivo MPO Inhibition (Acute Mouse Inflammation Model) | Data not available | Significant inhibition of MPO activity after oral dosing | Provides a basis for expecting in vivo efficacy of this compound.[6] |

Conclusion and Future Directions

This compound is a potent and selective inhibitor of myeloperoxidase with promising characteristics for the therapeutic targeting of diseases driven by oxidative stress. Its well-defined in vitro profile provides a strong foundation for its investigation in various preclinical models.

Future research should focus on:

-

Evaluating the efficacy of this compound in a range of in vivo models of oxidative stress, including atherosclerosis, neuroinflammation, and ischemia-reperfusion injury.

-

Determining the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing regimens.

-

Further elucidating the specific signaling pathways modulated by this compound in different disease contexts.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential therapeutic application of this compound in combating oxidative stress-related pathologies.

References

- 1. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression of human myeloperoxidase by macrophages promotes atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Representative Myeloperoxidase Inhibitor (Mpo-IN-X)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2][3][4] It plays a crucial role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent microbicidal agent.[1][2][3] However, excessive and prolonged MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[2][3][5] The overproduction of MPO-derived oxidants can lead to tissue damage and propagate inflammatory responses.[1][3] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for a range of inflammatory conditions.[2][3] This document provides a detailed in vivo experimental protocol for a representative, hypothetical MPO inhibitor, herein referred to as Mpo-IN-X.

Mechanism of Action

MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl).[1][2][3] This process is part of the "halogenation cycle."[4][6] MPO inhibitors function by binding to the enzyme and preventing this catalytic activity.[2] They can be either reversible or irreversible. Irreversible inhibitors, such as 4-aminobenzoic acid hydrazide (4-ABAH), form a covalent bond with the enzyme, permanently deactivating it.[7] The therapeutic goal of MPO inhibitors is to reduce the excessive production of harmful oxidants in inflammatory conditions without compromising the essential functions of the immune system.[2]

Caption: MPO catalytic cycle and inhibition by Mpo-IN-X.

In Vivo Experimental Protocol: Mpo-IN-X in a Mouse Model of Systemic Inflammation

This protocol describes the evaluation of Mpo-IN-X in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This model is well-established for inducing a robust inflammatory response characterized by neutrophil infiltration and MPO activity.

Animal Model

-

Species: C57BL/6 mice

-

Age: 8-10 weeks

-

Sex: Male

-

Housing: Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups

| Group | Treatment | Rationale |

| 1 | Vehicle + Saline | Negative Control |

| 2 | Vehicle + LPS | Disease Model Control |

| 3 | Mpo-IN-X + LPS | Test Group 1 (Low Dose) |

| 4 | Mpo-IN-X + LPS | Test Group 2 (High Dose) |

| 5 | Dexamethasone + LPS | Positive Control |

A minimum of 8-10 animals per group is recommended for statistical power.

Drug Formulation and Administration

-

Mpo-IN-X: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final concentration should be prepared based on the desired dosage (e.g., 10 mg/kg and 30 mg/kg).

-

Vehicle: 0.5% methylcellulose in sterile water.

-

LPS: Dissolve in sterile saline to a concentration of 1 mg/mL.

-

Dexamethasone: Prepare in sterile saline at a concentration appropriate for a 1 mg/kg dose.

-

Administration Route:

-

Mpo-IN-X and Vehicle: Oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the compound's properties.

-

LPS and Saline: Intraperitoneal (i.p.) injection.

-

Dexamethasone: Intraperitoneal (i.p.) injection.

-

Experimental Procedure

Caption: In vivo experimental workflow for Mpo-IN-X.

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Randomization: Randomly assign mice to the experimental groups.

-

Dosing: Administer Mpo-IN-X, vehicle, or dexamethasone to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject LPS (e.g., 10 mg/kg, i.p.) or sterile saline to the appropriate groups.

-

Monitoring: Observe the animals for clinical signs of inflammation (e.g., lethargy, piloerection) at regular intervals (e.g., 4, 8, and 24 hours post-LPS).

-

Euthanasia and Sample Collection: At a predetermined endpoint (e.g., 24 hours post-LPS), euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

-

Tissue Harvest: Perfuse the animals with sterile saline. Harvest relevant tissues such as lungs, liver, and spleen. A portion of each tissue should be snap-frozen in liquid nitrogen for biochemical assays, and another portion fixed in 10% neutral buffered formalin for histology.

Endpoint Analysis

-

MPO Activity Assay:

-

Measure MPO activity in plasma and tissue homogenates using a commercially available kit or a standard colorimetric assay (e.g., using 3,3′,5,5′-tetramethylbenzidine (TMB) as a substrate).[8]

-

Homogenize frozen tissues in an appropriate buffer.

-

Follow the manufacturer's protocol for the MPO activity assay.

-

-

Cytokine Analysis:

-

Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Histopathology:

-

Process formalin-fixed tissues, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess tissue inflammation and neutrophil infiltration.

-

Perform immunohistochemistry (IHC) for an MPO-specific antibody to visualize MPO-positive cells in the tissues.

-

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described in vivo experiment.

Table 1: Effect of Mpo-IN-X on Plasma MPO Activity and Pro-inflammatory Cytokines

| Group | Plasma MPO Activity (U/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle + Saline | 1.5 ± 0.3 | 25 ± 5 | 15 ± 4 |

| Vehicle + LPS | 15.2 ± 2.1 | 550 ± 60 | 800 ± 95 |

| Mpo-IN-X (10 mg/kg) + LPS | 8.1 ± 1.5 | 310 ± 45 | 450 ± 60* |

| Mpo-IN-X (30 mg/kg) + LPS | 4.5 ± 0.9 | 180 ± 30 | 250 ± 40 |

| Dexamethasone (1 mg/kg) + LPS | 3.2 ± 0.6 | 150 ± 25 | 200 ± 35 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle + LPS group.

Table 2: Effect of Mpo-IN-X on Lung MPO Activity and Histological Score

| Group | Lung MPO Activity (U/g tissue) | Neutrophil Infiltration Score (0-4) |

| Vehicle + Saline | 2.1 ± 0.4 | 0.2 ± 0.1 |

| Vehicle + LPS | 25.8 ± 3.5 | 3.5 ± 0.4 |

| Mpo-IN-X (10 mg/kg) + LPS | 14.3 ± 2.1 | 2.1 ± 0.3 |

| Mpo-IN-X (30 mg/kg) + LPS | 8.9 ± 1.5 | 1.2 ± 0.2 |

| Dexamethasone (1 mg/kg) + LPS | 6.5 ± 1.1 | 0.8 ± 0.2 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle + LPS group. Histological score based on a semi-quantitative assessment of neutrophil infiltration in H&E stained lung sections.

Safety and Toxicity Considerations

Preclinical safety and toxicity studies are essential for any new chemical entity.[9][10] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations. Key safety assessments include:

-

Acute Toxicity: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[10]

-

Repeat-Dose Toxicity: To evaluate the effects of the compound after repeated administration over a specific period.

-

Safety Pharmacology: To assess the effects of the compound on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity: To identify compounds that can induce genetic mutations or chromosomal damage.

For Mpo-IN-X, it is crucial to monitor for any adverse effects during the in vivo study, such as changes in body weight, food and water intake, and overall clinical appearance. Gross necropsy should be performed at the end of the study to look for any macroscopic abnormalities in the organs.

Conclusion

This document provides a comprehensive framework for the in vivo evaluation of a representative MPO inhibitor, Mpo-IN-X. The detailed protocol, from animal model selection to endpoint analysis, offers a robust methodology for assessing the efficacy of novel MPO inhibitors in a relevant disease model. The provided data tables and diagrams serve as a guide for data presentation and interpretation. Adherence to rigorous experimental design and safety considerations is paramount for the successful preclinical development of MPO inhibitors as a potential therapy for inflammatory diseases.

References

- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]

- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imaging of innate immunity activation in vivo with a redox-tuned PET reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Documents download module [ec.europa.eu]

- 10. fda.gov [fda.gov]

Measuring the Efficacy of Mpo-IN-4 in Neuroinflammation Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the efficacy of Mpo-IN-4, a putative myeloperoxidase (MPO) inhibitor, in the context of neuroinflammation. It is important to note that "this compound" is not a publicly documented myeloperoxidase inhibitor. Therefore, the following protocols and data are based on the established methodologies and expected outcomes for well-characterized MPO inhibitors, such as Verdiperstat and 4-aminobenzoic acid hydrazide (ABAH). These notes are intended to serve as a comprehensive guide for researchers investigating novel MPO inhibitors for neuroinflammatory conditions.

Introduction to Myeloperoxidase in Neuroinflammation

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages and microglia.[1] In the central nervous system (CNS), MPO is expressed by infiltrating neutrophils as well as resident microglia and astrocytes, particularly under inflammatory conditions.[2] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[1][2]

While essential for host defense, excessive MPO activity contributes significantly to the pathology of various neuroinflammatory diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][3] The overproduction of MPO-derived oxidants leads to oxidative stress, neuronal damage, and amplification of the inflammatory cascade.[2] Consequently, the inhibition of MPO presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental effects.

This compound: A Putative MPO Inhibitor

As "this compound" is not described in the scientific literature, its specific properties are unknown. For the purpose of these application notes, we will consider it a novel, selective MPO inhibitor. The protocols outlined below are designed to characterize its efficacy in relevant in vitro and in vivo models of neuroinflammation.

Key Experiments and Methodologies

A thorough evaluation of an MPO inhibitor like this compound involves a multi-tiered approach, starting with in vitro biochemical assays to confirm target engagement, followed by cell-based assays to assess its effects on inflammatory processes, and culminating in in vivo studies to determine its therapeutic potential in disease models.

In Vitro MPO Inhibition Assay

This initial experiment is crucial to determine the direct inhibitory effect of this compound on MPO enzymatic activity and to calculate its IC50 value.

Protocol: Colorimetric MPO Activity Assay using TMB

This protocol is adapted from commercially available kits.[4][5]

Materials:

-

Purified human MPO

-

This compound (or other MPO inhibitor)

-

3,3’,5,5’-Tetramethylbenzidine (TMB) substrate solution

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.

-

Add 10 µL of purified human MPO to each well.

-

Initiate the reaction by adding a solution containing 80 µL of 0.75 mM H₂O₂ and 110 µL of TMB solution.[6]

-

Incubate the plate at 37°C for 5-10 minutes.[6]

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.[6]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: In Vitro Inhibitory Activity of MPO Inhibitors

| Compound | MPO IC50 (nM) | Assay Type | Reference |

| This compound | To be determined | TMB-based colorimetric | N/A |

| Verdiperstat | 20 | MPO-mediated LDL peroxidation | [7] |

| 4'-Aminochalcone | 250 | Cell-free purified MPO system | [8] |

| 4,4'-Difluorochalcone | 50 | MPO inhibition assay | [8] |

| SNT-8370 | 20 | MPO-mediated LDL peroxidation | [7] |

| 4-(3-hydroxy-phenoxy)-butylamine | 86 | In vitro MPO inhibition | [9] |

In Vitro Neuroinflammation Model: LPS-Stimulated Microglia

This cell-based assay evaluates the ability of this compound to suppress the inflammatory response in microglia, a key cell type in neuroinflammation.

Protocol: Measuring Inflammatory Markers in Primary Microglia

This protocol is based on established methods for primary microglial culture and stimulation.[10][11][12]

Materials:

-

Primary microglial cells (isolated from neonatal mouse pups)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-1β

-

Griess reagent for nitric oxide (NO) measurement

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Culture primary microglia in 24-well plates until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with 100 ng/mL LPS for 24 hours to induce an inflammatory response.[13]

-

Collect the cell culture supernatant for cytokine and nitrite analysis.

-

Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

-

Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

Data Presentation:

Table 2: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated Microglia

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | Nitrite (µM) |

| Vehicle | Baseline | Baseline | Baseline |

| LPS (100 ng/mL) | Increased | Increased | Increased |

| LPS + this compound (Low Dose) | Reduced | Reduced | Reduced |

| LPS + this compound (Mid Dose) | Reduced | Reduced | Reduced |

| LPS + this compound (High Dose) | Reduced | Reduced | Reduced |

Note: Expected outcomes are indicated in italics. Actual values need to be experimentally determined.

In Vivo Neuroinflammation Model: Systemic LPS Injection in Mice

This in vivo model assesses the ability of this compound to cross the blood-brain barrier and exert anti-inflammatory effects in the brain.

Protocol: LPS-Induced Neuroinflammation in Mice

This protocol is a standard method for inducing systemic inflammation with neurological consequences.[2][14][15][16]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline solution

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

MPO activity assay kit

-

ELISA kits for brain TNF-α and IL-6

-

Reagents for ROS detection (e.g., Dihydroethidium - DHE)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

-

One hour after the final this compound dose, inject mice intraperitoneally with LPS (e.g., 0.33 mg/kg) or saline.[14]

-

At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice.

-

Perfuse the mice with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and isolate specific regions (e.g., cortex, hippocampus).

-

Homogenize the brain tissue in appropriate buffers for subsequent analyses.

-

Measure MPO activity in the brain homogenates using a colorimetric assay.

-

Quantify the levels of TNF-α and IL-6 in the brain homogenates using ELISA.

-

Assess ROS levels in fresh-frozen brain sections using a fluorescent probe like DHE.[17]

Data Presentation:

Table 3: Efficacy of this compound in an LPS-Induced Mouse Model of Neuroinflammation

| Treatment Group | Brain MPO Activity (U/mg protein) | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Brain ROS (Fluorescence Intensity) |

| Saline + Vehicle | Baseline | Baseline | Baseline | Baseline |

| LPS + Vehicle | Increased | Increased | Increased | Increased |

| LPS + this compound | Reduced | Reduced | Reduced | Reduced |

Note: Expected outcomes are indicated in italics. Actual values need to be experimentally determined.

Visualization of Pathways and Workflows

Signaling Pathways in MPO-Mediated Neuroinflammation

MPO contributes to neuroinflammation through the activation of several key signaling pathways, leading to the production of pro-inflammatory mediators and cellular damage.

Caption: MPO signaling in neuroinflammation.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the workflow for assessing the efficacy of this compound in a cell-based neuroinflammation model.

Caption: In vitro experimental workflow.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps in the in vivo evaluation of this compound.

Caption: In vivo experimental workflow.

Conclusion

The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of this compound or any novel MPO inhibitor for the treatment of neuroinflammatory disorders. By systematically assessing the compound's in vitro inhibitory activity, its effects on key inflammatory pathways in relevant cell models, and its efficacy in an in vivo model of neuroinflammation, researchers can gain a comprehensive understanding of its therapeutic potential. The successful completion of these studies will be instrumental in advancing promising MPO inhibitors towards clinical development.